2-(2,5-Dichlorobenzoyl)benzoic acid 2-(2,5-Dichlorobenzoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 106022-00-8
VCID: VC21012617
InChI: InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
SMILES: C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Molecular Formula: C14H8Cl2O3
Molecular Weight: 295.1 g/mol

2-(2,5-Dichlorobenzoyl)benzoic acid

CAS No.: 106022-00-8

Cat. No.: VC21012617

Molecular Formula: C14H8Cl2O3

Molecular Weight: 295.1 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dichlorobenzoyl)benzoic acid - 106022-00-8

Specification

CAS No. 106022-00-8
Molecular Formula C14H8Cl2O3
Molecular Weight 295.1 g/mol
IUPAC Name 2-(2,5-dichlorobenzoyl)benzoic acid
Standard InChI InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Standard InChI Key QEHSEHBYRXACBO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-(2,5-Dichlorobenzoyl)benzoic acid is an aromatic compound with the molecular formula C14H8Cl2O3 and a molecular weight of 295 Daltons . The compound is characterized by a benzoic acid group attached to a 2,5-dichlorobenzoyl moiety. This configuration results in a molecule with two aromatic rings connected through a carbonyl group, with chlorine atoms positioned at the 2 and 5 positions of one of the benzene rings.

The structural attributes of 2-(2,5-Dichlorobenzoyl)benzoic acid contribute to its chemical behavior and reactivity profile. The compound contains 19 heavy atoms with 3 rotatable bonds, allowing for some conformational flexibility . The presence of two aromatic rings creates a planar backbone structure, while the chlorine substituents and carboxylic acid group extend from this backbone and influence intermolecular interactions.

The compound's IUPAC name properly reflects its chemical structure, with the benzoic acid as the parent compound and the 2,5-dichlorobenzoyl as the substituent at position 2. This naming convention follows standard organic chemistry nomenclature rules for substituted aromatic compounds.

Physical and Chemical Properties

The physical and chemical properties of 2-(2,5-Dichlorobenzoyl)benzoic acid provide important insights into its behavior in various environments and potential applications. Based on available data, the compound exhibits several noteworthy characteristics.

Chemical Properties

The chemical reactivity of 2-(2,5-Dichlorobenzoyl)benzoic acid is influenced by its functional groups:

  • The carboxylic acid group (benzoic acid) can participate in esterification reactions and form salts with bases.

  • The carbonyl group linking the two aromatic rings can undergo nucleophilic addition reactions.

  • The chlorine substituents on the benzene ring may influence electrophilic aromatic substitution reactions and provide sites for potential derivatization.

The compound contains 3 hydrogen bond acceptors and 1 hydrogen bond donor , suggesting a capability for intermolecular hydrogen bonding that could affect its solubility in polar solvents and interaction with biological macromolecules.

Synthesis and Manufacturing

The synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid likely involves reactions between appropriate precursors containing the benzoic acid and dichlorobenzoyl moieties. While direct synthesis information for 2-(2,5-Dichlorobenzoyl)benzoic acid is limited in the search results, insights might be gained from the synthesis of related compounds.

Manufacturing Considerations

Commercial production of 2-(2,5-Dichlorobenzoyl)benzoic acid would need to consider several factors:

  • The availability and cost of starting materials

  • Reaction conditions including temperature, catalysts, and solvents

  • Purification methods to achieve desired purity levels

  • Safety considerations related to handling chlorinated compounds

  • Environmental impact of waste streams and byproducts

The compound is available commercially from suppliers like AA Blocks, with various pack sizes ranging from 10 mg to 50 mg, at prices between $275 and $328 . This pricing suggests relatively specialized production rather than bulk industrial manufacturing.

SupplierLead timeShips fromPurityPackPrice, $
AA Blocks CN12 daysChina95%10 mg275
AA Blocks CN12 daysChina95%20 mg289
AA Blocks CN12 daysChina95%50 mg328

Table 1: Commercial availability of 2-(2,5-Dichlorobenzoyl)benzoic acid

The relatively high price point and small package sizes suggest this compound is primarily used in research settings rather than large-scale industrial applications. The high purity (95%) indicates suitability for analytical and research purposes.

Related Compounds and Structure-Activity Relationships

Understanding the properties and applications of 2-(2,5-Dichlorobenzoyl)benzoic acid can be enhanced by examining related compounds and establishing structure-activity relationships.

Structurally Related Compounds

Several compounds share structural similarities with 2-(2,5-Dichlorobenzoyl)benzoic acid:

  • 2,5-Dichlorobenzoic acid (C7H4Cl2O2) - A simpler structure lacking the additional benzoyl group, with documented physical properties including melting point (151-154°C) and appearance (white crystalline powder) .

  • 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) - A salicylic acid derivative that has been studied as a potential alternative to acetylsalicylic acid with improved toxicity profiles .

These related compounds provide context for understanding how structural modifications might influence the properties and potential applications of 2-(2,5-Dichlorobenzoyl)benzoic acid.

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